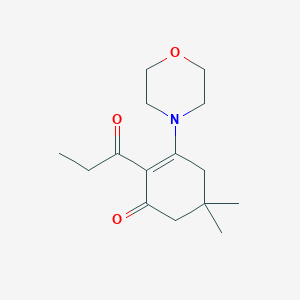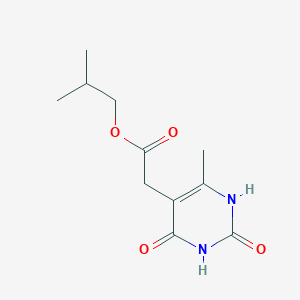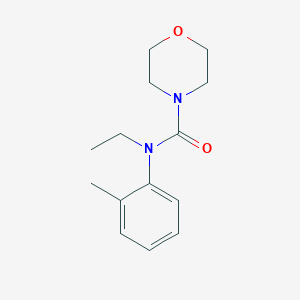
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. The adenosine A1 receptor is widely expressed in the brain and is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been extensively studied as a tool compound for investigating the function of the adenosine A1 receptor.
Mechanism of Action
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one is a selective antagonist of the adenosine A1 receptor, meaning that it binds to and blocks the receptor's activity. Adenosine A1 receptors are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. By blocking the activity of these receptors, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies of sleep regulation, this compound has been shown to increase wakefulness and reduce sleep time. In studies of pain perception, this compound has been shown to reduce sensitivity to painful stimuli. In studies of cardiovascular function, this compound has been shown to reduce blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the function of this receptor without unwanted effects on other receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists. This can make it more difficult to achieve the desired level of receptor blockade in some experiments.
Future Directions
There are several potential future directions for research involving 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one. One area of interest is the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy. This compound could be used in further studies to investigate this role and potentially identify new therapeutic targets. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists. This could improve the efficacy of these compounds in research and potentially lead to the development of new therapeutics.
Synthesis Methods
The synthesis of 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one involves several steps, starting with the reaction of 2-cyclohexen-1-one with propionyl chloride to form 2-propionylcyclohexanone. This intermediate is then reacted with morpholine and methylmagnesium bromide to form this compound. The final product is obtained through purification by column chromatography.
Scientific Research Applications
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one has been used extensively in scientific research to investigate the function of the adenosine A1 receptor. It has been used in studies of sleep regulation, pain perception, and cardiovascular function. This compound has also been used to investigate the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy.
properties
IUPAC Name |
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(17)14-11(16-5-7-19-8-6-16)9-15(2,3)10-13(14)18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKJUSRJOTWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(CC(CC1=O)(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)


![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)

